3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9BO3 |

|---|---|

Molecular Weight |

175.98 g/mol |

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2 |

InChI Key |

JEHPFHFCQSKDHP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde CAS 1309981-24-5 properties

The following technical guide details the properties, reactivity, and applications of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (CAS 1309981-24-5).

CAS: 1309981-24-5 Formula: C₉H₉BO₃ Molecular Weight: 175.98 g/mol [1]

Executive Summary

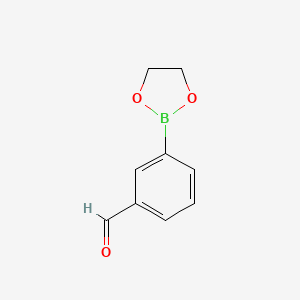

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is a bifunctional organoboron building block featuring a reactive aldehyde moiety and a cyclic boronic ester derived from ethylene glycol.[1] Unlike its more common pinacol ester analogue (Bpin), this specific dioxaborolane derivative offers higher atom economy and distinct Lewis acidity profiles. It serves as a critical intermediate in the synthesis of biaryls via Suzuki-Miyaura cross-coupling and is increasingly utilized in the construction of Covalent Organic Frameworks (COFs) and functionalized pharmaceutical scaffolds.

Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the meta position with a formyl group (-CHO) and a 1,3,2-dioxaborolane ring.[1] The absence of methyl groups on the dioxaborolane ring (in contrast to the 4,4,5,5-tetramethyl analogue) renders the boron center more accessible and chemically distinct.

Structural Visualization

The following diagram illustrates the chemical structure and its equilibrium with the free boronic acid, highlighting the hydrolytic sensitivity of the ethylene glycol ester compared to the pinacol ester.

Caption: Structural dynamics of CAS 1309981-24-5, emphasizing the hydrolysis pathway characteristic of unsubstituted cyclic boronic esters.

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | White to off-white solid | Crystalline form depends on purification method.[1] |

| Melting Point | N/A (Analogous esters: 50–80°C) | Lower melting than free boronic acid due to esterification. |

| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water; rapidly hydrolyzes. |

| Stability | Moisture Sensitive | Critical: The ethylene glycol ester is kinetically less stable than pinacol esters. Must be stored under inert atmosphere (Ar/N₂) at 2–8°C. |

| Reactivity | Electrophilic (Aldehyde) / Nucleophilic (Boron) | Boron acts as nucleophile only after transmetallation/activation by base. |

Synthetic Routes & Manufacturing

The synthesis of 3-(1,3,2-dioxaborolan-2-yl)benzaldehyde is typically achieved through the condensation of 3-formylphenylboronic acid with ethylene glycol.[1]

Reaction Scheme:

-

Process Control: The reaction requires the continuous removal of water (azeotropic distillation with toluene or use of molecular sieves) to drive the equilibrium toward the ester.

-

Purification: Recrystallization from non-polar solvents (e.g., hexanes/ether) is preferred over chromatography to prevent hydrolysis on silica gel.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is a prime candidate for introducing the m-formylphenyl motif into aryl halides.[1]

-

Mechanism: The ethylene glycol ester hydrolyzes in situ under basic aqueous conditions to the free boronic acid, or undergoes transesterification with the base (e.g., hydroxide or alkoxide) to form the reactive boronate "ate" complex.

-

Advantage: Higher atom economy compared to pinacol esters (Ethylene glycol MW=62 vs Pinacol MW=118).

Orthogonal Functionalization

The aldehyde group remains intact during standard boron cross-coupling conditions, provided strong reducing agents (like NaBH₄) are avoided. This allows for sequential functionalization:

-

Step 1: Suzuki coupling at the Boron center.

-

Step 2: Reductive amination or Wittig olefination at the Aldehyde center.

Covalent Organic Frameworks (COFs)

The bifunctional nature (reversible boroxine formation capability + aldehyde linkage) makes this molecule a valuable precursor for synthesizing 2D and 3D COFs used in gas storage and catalysis.

Experimental Protocol: Suzuki Coupling

Standardized procedure for coupling CAS 1309981-24-5 with an aryl bromide.[1]

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂ (3-5 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

-

Inertion: Charge a reaction vial with the aryl bromide, boronic ester, Pd catalyst, and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Note: The boronic ester may appear as the free acid in LC-MS due to hydrolysis in the mobile phase.[1]

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Reaction Pathway Diagram

Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilizing the boronate ester activation pathway.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Strictly anhydrous. Store at 2–8°C. The compound will degrade to 3-formylphenylboronic acid upon exposure to moist air.[1]

-

Compatibility: Incompatible with strong oxidizing agents and strong reducing agents (which attack the aldehyde).

References

-

PubChem. 3-Formylphenylboronic acid (Related Acid Data).[3] National Library of Medicine.[4] Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Deng, X., et al. (2020). Rational Design of Covalent Organic Frameworks for Catalysis. ACS Catalysis.

Sources

- 1. 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 478930-25-5|3-(1,3,2-Dioxaborinan-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde vs. Pinacol Ester: A Technical Analysis of Stability and Reactivity

Executive Summary: The Nomenclature vs. Chemistry Paradox

In the context of drug development and organic synthesis, the distinction between 3-(1,3,2-dioxaborolan-2-yl)benzaldehyde and its pinacol ester derivative is frequently a source of operational confusion. This confusion stems from two distinct realities:

-

The Commercial Reality (Synonymy): Many chemical vendors loosely use the IUPAC-root name "3-(1,3,2-dioxaborolan-2-yl)benzaldehyde" to refer to the pinacol ester (containing the 4,4,5,5-tetramethyl scaffold). If you are purchasing a stable, white solid with CAS 380151-86-0 , you are almost certainly handling the pinacol ester .

-

The Chemical Reality (Distinct Species): Strictly speaking, "1,3,2-dioxaborolan-2-yl" refers to the unsubstituted ethylene glycol ester . This species is kinetically distinct from the pinacol ester, exhibiting significantly faster hydrolysis rates and higher atom economy, but poor chromatographic stability.

This guide analyzes the critical differences between the Unsubstituted Ethylene Glycol Ester (EGE) and the Pinacol Ester (Bpin) , providing decision frameworks for their application in Suzuki-Miyaura cross-couplings.

Structural & Physicochemical Comparison

The core difference lies in the steric environment surrounding the boron atom.[1] This steric bulk dictates the "shelf-life vs. reactivity" trade-off.

Chemical Identity

| Feature | Pinacol Ester (Bpin) | Ethylene Glycol Ester (EGE) |

| Strict IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde |

| Structure | Boron ring substituted with 4 Methyl groups .[2][3][4] | Boron ring is unsubstituted (hydrogens only). |

| CAS (3-isomer) | 380151-86-0 | Rarely isolated; usually in situ |

| Molecular Weight | 232.09 g/mol | 175.98 g/mol |

| Physical State | Stable White Solid | Hygroscopic Solid / Oil |

| Hydrolytic Stability | High (Days/Weeks in moist air) | Low (Minutes/Hours in moist air) |

| Atom Economy | Lower (Pinacol byproduct MW = 118) | Higher (Ethylene Glycol byproduct MW = 62) |

The Stability Mechanism (Steric Protection)

The pinacol ester's stability arises from the four methyl groups adjacent to the oxygen atoms. These methyls provide a steric blockade that inhibits the approach of water molecules or nucleophiles to the empty p-orbital of the boron atom.

-

Bpin: The methyl groups lock the ring in a specific conformation and shield the boron center.

-

EGE: The lack of steric bulk allows rapid attack by water, leading to hydrolysis back to the boronic acid.

Synthetic Utility: Suzuki-Miyaura Coupling[3]

In practical drug development, the choice between these two esters affects the reaction rate and purification strategy.

Transmetalation Rates

Contrary to intuition, less stable esters often react faster .

-

EGE (Unsubstituted): The exposed boron center undergoes transmetalation with the Palladium-Oxo complex (Pd-O-R) significantly faster than Bpin. However, its instability makes it difficult to store.

-

Bpin (Pinacol): Transmetalation is slower due to steric hindrance. However, because the rate-determining step in many Suzuki couplings is oxidative addition (not transmetalation), Bpin is usually "fast enough" while offering superior handling.

Purification on Silica

-

Bpin: Can be purified by standard silica gel flash chromatography without decomposition. This is the primary reason it is the industry standard for building blocks.

-

EGE: Tends to "streak" on silica or hydrolyze on the column due to the acidity of silanol groups and residual moisture.

Decision Matrix

Experimental Protocols

Protocol A: Synthesis of 3-Formylphenylboronic Acid Pinacol Ester

Targeting the stable Bpin derivative (CAS 380151-86-0) via Miyaura Borylation.

Reagents:

-

3-Bromobenzaldehyde (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) - (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Inertion: Charge a reaction flask with 3-bromobenzaldehyde,

, KOAc, and Pd catalyst. Evacuate and backfill with -

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC (Bpin moves higher than boronic acid) or LCMS.

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Note: The product is stable on silica.

-

Protocol B: Transesterification (Conversion of Bpin to Boronic Acid)

If the free acid is required for specific aqueous couplings.

-

Dissolve Bpin ester in Acetone/Water (1:1).

-

Add Sodium Periodate (

, 3.0 equiv) and Ammonium Acetate ( -

Stir at RT for 12–24 hours. The periodate oxidatively cleaves the pinacol diol.

-

Extract the free boronic acid into organic solvent (or precipitate).

Critical Troubleshooting: The "Grease" Peak

When analyzing NMR spectra of these compounds:

-

Pinacol Methyls: Look for a strong singlet at ~1.3 ppm (12H).

-

Ethylene Glycol Protons: Look for a singlet at ~4.3 ppm (4H).

-

Contamination: Pinacol (free diol) often co-elutes. Pinacol ester methyls are magnetically distinct from free pinacol methyls. Ensure the integration matches the aromatic signals (12:4 ratio).

Conclusion

For 95% of research applications, 3-(1,3,2-dioxaborolan-2-yl)benzaldehyde in catalogs refers to the pinacol ester . It is the preferred reagent due to its handling robustness. The unsubstituted ethylene glycol ester is a specialized reagent, primarily used in large-scale process chemistry to reduce waste mass, but it requires strictly anhydrous conditions to prevent hydrolysis.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chow, W. K., et al. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Chemical Science, 1, 57-62.

-

Sigma-Aldrich. (2024). Product Specification: 3-Formylphenylboronic acid pinacol ester (CAS 380151-86-0).[5]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2769536, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Analogous 4-isomer data for stability comparison).

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde in Medicinal Chemistry

Executive Summary

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (specifically its pinacol ester derivative, 3-Bpin-benzaldehyde ) represents a "linchpin" intermediate in modern medicinal chemistry. Its value lies in its orthogonal bifunctionality : it possesses an electrophilic aldehyde handle and a nucleophilic (pro-nucleophilic) boronate ester handle.

This guide details the strategic application of this compound for constructing biaryl scaffolds—ubiquitous in kinase inhibitors and PARP inhibitors—and its emerging role in Stimuli-Responsive Drug Delivery Systems (DDS). We provide validated protocols for its two primary reaction pathways: Suzuki-Miyaura cross-coupling and reductive amination, along with a decision matrix for sequencing these steps.

Structural Profile & Reactivity

The molecule consists of a benzene ring substituted at the meta positions. This geometry is critical for designing "spacer" regions in drug molecules, preventing steric clash between the binding domains attached to the aldehyde and boronate ends.

| Feature | Chemical Moiety | Reactivity Profile | Medicinal Application |

| Handle A | Aldehyde (-CHO) | Electrophile | Precursor to amines (reductive amination), heterocycles (condensation), or olefins (Wittig). |

| Handle B | Boronate Ester (Bpin) | Nucleophile (Latent) | Partner for Pd-catalyzed Suzuki-Miyaura coupling to form C-C bonds. |

| Stability | Pinacol Ring | Protective Group | High stability allows the aldehyde to be manipulated without degrading the boron center (unlike boronic acids). |

Strategic Workflows: The Divergent Synthesis

The core utility of 3-Bpin-benzaldehyde is the ability to choose the order of operations. This decision dictates the synthetic route's efficiency and yield.

Decision Matrix: Route A vs. Route B

-

Route A (Coupling First): Preferred when the final amine/heterocycle is sensitive to Pd-catalysis or requires expensive chiral amines.

-

Route B (Functionalization First): Preferred when the coupling partner is expensive or unstable, or when creating a library of diverse biaryls from a single complex amine intermediate.

Visualization: Divergent Synthetic Pathways

Figure 1: Divergent synthetic workflows allowing for flexible library generation. Route A is standard for varying the amine; Route B is ideal for varying the aryl coupling partner.

Advanced Application: ROS-Responsive Drug Delivery

Beyond simple scaffold construction, the boronate ester itself serves as a functional sensor in Reactive Oxygen Species (ROS)-responsive prodrugs .

-

Mechanism: The boronate ester is bio-orthogonal but oxidizes rapidly in the presence of H₂O₂ (upregulated in cancer cells) to a phenol.

-

Application: This transformation triggers a self-immolative cascade, releasing a cytotoxic payload (e.g., nitrogen mustards or fluorophores) specifically within the tumor microenvironment.

Figure 2: Mechanism of ROS-triggered drug release utilizing the boronate ester as a masking group.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use Case: Synthesis of 3'-formyl-biaryl intermediates.

Reagents:

-

3-Bpin-benzaldehyde (1.0 equiv)

-

Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 - 0.05 equiv)

-

Base: K₂CO₃ (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Charge: In a reaction vial, combine the aryl halide, 3-Bpin-benzaldehyde, and K₂CO₃.

-

Degas: Add the Dioxane/Water mixture. Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or phenol formation).

-

Catalyst: Add Pd(dppf)Cl₂·DCM quickly under inert flow. Seal the vial.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the aryl halide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde product is typically stable on silica.

Protocol B: Reductive Amination (Amine Introduction)

Use Case: Functionalizing the aldehyde while retaining the Bpin (Route B) or final step (Route A).

Reagents:

-

Aldehyde Substrate (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Additive: Acetic Acid (catalytic, optional for basic amines).

Procedure:

-

Imine Formation: Dissolve the aldehyde and amine in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir for 30–60 mins at Room Temp.

-

Reduction: Add STAB in one portion. The reaction may bubble slightly.

-

Completion: Stir at RT for 2–16 hours. Monitor by LC-MS (look for M+1 of the amine).

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution).

-

Extraction: Extract with DCM.

-

Note on Bpin Stability: If performing this on the boronate intermediate (Route B), avoid strong aqueous acids or bases during workup to prevent hydrolysis of the pinacol ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Deborylation (Protodeboronation) | High temperature + basic aqueous conditions. | Switch to anhydrous conditions (e.g., DMF/K3PO4) or reduce water ratio. Use milder bases like Cs2CO3. |

| Aldehyde Oxidation | Exposure to air during heating. | Strictly degas solvents. Use an antioxidant if necessary, though rarely needed with Bpin esters. |

| Homocoupling | Oxygen presence during Suzuki. | Improve degassing (freeze-pump-thaw). Ensure halide is not in large excess. |

| Stuck at Imine | Steric hindrance or insufficient reducing power. | Use Ti(OiPr)4 as a Lewis acid to drive imine formation before adding the reducing agent. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Li, J., et al. (2017). Phenylboronic Ester-Linked PEG-Lipid Conjugates for ROS-Responsive Drug Delivery. Polymer Chemistry, 8, 1-10. Link

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. Link

Methodological & Application

Application Note: Orthogonal Functionalization of Aldehyde and Boronate Ester Motifs

Topic: Orthogonal Reactivity of Aldehyde and Boronate Ester Groups Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Chemical Biologists, and Medicinal Chemists

Executive Summary

The simultaneous presence of an aldehyde (–CHO) and a boronate ester (e.g., –B(pin)) on a single scaffold presents a powerful opportunity for divergent synthesis and chemical biology applications. These two functional groups exhibit orthogonal reactivity : the aldehyde is a "soft" electrophile at the carbon center, susceptible to nucleophilic attack by amines and hydrides, while the boronate ester functions as a latent Lewis acid, activated primarily by hard nucleophiles (like hydroxide or fluoride) to undergo transmetallation or oxidation.

This guide details the mechanistic basis and experimental protocols for chemoselectively reacting one group while preserving the other, enabling modular synthesis of bifunctional linkers (e.g., PROTACs), fluorescent sensors, and bioconjugates.

Mechanistic Basis of Orthogonality

The orthogonality relies on the distinct electronic requirements for the activation of each group.

| Feature | Aldehyde (–CHO) | Boronate Ester (–B(pin)) |

| Primary Reactivity | Electrophilic addition at Carbon (C=O) | Lewis Acidic at Boron (empty p-orbital) |

| Key Reagents | Amines ( | Aryl halides (Pd-cat), |

| Activation Trigger | Acid catalysis (protonation of O) | Base activation (formation of boronate 'ate' complex) |

| Stability Profile | Unstable to strong oxidants; forms hydrates in water. | Stable to weak acids/oxidants; hydrolyzes in strong acid. |

The "Safety" Windows:

-

Preserving the Boronate: Boronate esters (especially pinacol esters) are kinetically stable to reductive amination conditions (mild acid + NaBH(OAc)₃). They do not coordinate strongly to the iminium intermediates.

-

Preserving the Aldehyde: Aldehydes tolerate Suzuki-Miyaura coupling conditions provided a mild base (e.g.,

,

Strategic Workflows

The following diagram illustrates the divergent pathways available from a bifunctional scaffold (e.g., 4-formylphenylboronic acid pinacol ester).

Figure 1: Divergent synthetic workflows demonstrating the chemoselective addressability of aldehyde and boronate handles.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preserving Boronate Ester)

Objective: Conjugate an amine to the aldehyde while keeping the pinacol boronate intact for downstream coupling.

Reagents:

-

Substrate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary amine (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (catalytic, optional)

Step-by-Step:

-

Imine Formation: In a flame-dried vial, dissolve the aldehyde-boronate substrate in DCE (0.1 M). Add the amine.

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to neutralize.

-

-

Activation: Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation. (Monitor by TLC: disappearance of aldehyde spot).

-

Reduction: Add NaBH(OAc)₃ in one portion.

-

Critical: Do not use NaBH₄, as it is too harsh and may reduce the aldehyde to alcohol before the amine reacts, or potentially affect the boronate ester stability in protic solvents.

-

-

Quench: Stir for 4–16 hours. Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

-

Validation:

-

¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the retention of the Pinacol methyl protons (~1.3 ppm, s, 12H).

-

¹¹B NMR: Confirm the presence of the boronate signal (~30 ppm).

-

Protocol B: Suzuki-Miyaura Coupling (Preserving Aldehyde)

Objective: Cross-couple the boronate with an aryl halide, retaining the aldehyde for bioconjugation or further synthesis.

Reagents:

-

Substrate: 4-Formylphenylboronic acid pinacol ester (1.2 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) or-

Avoid: Strong hydroxide bases (NaOH, KOH) which promote Cannizzaro reactions.

-

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

-

Degassing: Charge a microwave vial or Schlenk flask with the aryl halide, boronate-aldehyde, catalyst, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

-

Note: Aldehydes can coordinate to Pd(0) and retard the rate slightly; slightly higher temperatures or catalyst loading may be required compared to standard couplings.

-

-

Workup: Dilute with EtOAc, wash with water.

-

Crucial: Do not use oxidative workups (e.g., Hydrogen Peroxide) often used to remove boron byproducts, as this will oxidize the aldehyde to a carboxylic acid.

-

-

Purification: Flash chromatography (Silica). Aldehydes are stable on silica.

-

Validation:

-

¹H NMR: Confirm the presence of the aldehyde proton (~10 ppm) and the new biaryl aromatic signals.

-

Troubleshooting & Self-Validating Systems

| Issue | Diagnostic (Self-Check) | Solution |

| Boronate Hydrolysis | ¹H NMR shows loss of Pinacol methyls (1.3 ppm); appearance of broad OH peaks. | Switch to anhydrous conditions for reductive amination. Ensure solvents for Suzuki are degassed to prevent oxidative deboronation. |

| Aldehyde Oxidation | Appearance of broad singlet >11 ppm (COOH) or loss of CHO signal. | Ensure reaction atmosphere is inert ( |

| Homocoupling | Formation of symmetric biaryl (dimer of boronate). | Reduce the amount of |

| No Reaction (Suzuki) | Aldehyde peak remains, Halide remains. | Aldehyde carbonyl may be poisoning the catalyst. Switch to a more robust catalyst system like XPhos Pd G3 or Pd(dtbpf)Cl₂ . |

References

-

Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Source:Journal of the American Chemical Society / NIH Context: Discusses the specific reactivity of 2-formylphenylboronic acid where the groups interact synergistically, contrasting with the orthogonal reactivity of para-substituted isomers.

-

Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions. Source:Chemical Science (RSC) Context:[1] Mechanistic insight into how aldehydes coordinate to metal catalysts during cross-coupling, providing grounding for catalyst choice.

-

Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Source:Angewandte Chemie / NIH Context: Validates the stability of pinacol-type esters against various reaction conditions, including chromatography and mild hydrolysis.

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Source:Organic Letters (ACS) Context: Demonstrates chemoselectivity in Suzuki couplings in the presence of electrophilic carbonyl species.[2]

Sources

palladium-catalyzed cross-coupling of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

An Application Guide for the Palladium-Catalyzed Cross-Coupling of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[5][6]

This guide focuses on a particularly valuable building block: 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde . This compound is the stable pinacol boronic ester derivative of 3-formylphenylboronic acid.[1][7] Its dual functionality—a reactive boronic ester for C-C bond formation and an aldehyde handle for subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation)—makes it a highly strategic intermediate. The use of the pinacol ester enhances the stability of the organoboron species, preventing the common side reaction of protodeboronation and improving shelf-life compared to the corresponding free boronic acid.[1][8] This protocol provides researchers and drug development professionals with a detailed framework for successfully employing this reagent to construct substituted biaryl aldehydes, key scaffolds in numerous biologically active compounds.[9][10]

The Catalytic Engine: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][11]

The three fundamental steps are:

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of an organic electrophile (typically an aryl or vinyl halide/triflate). This step, often the rate-determining one, forms a square-planar Pd(II) complex.[5][11][12]

-

Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process is critically facilitated by a base, which activates the boronic ester to form a more nucleophilic tetracoordinate "ate" complex.[11][13][14] This activated species then engages with the Pd(II) complex, often through a proposed intermediate with a Pd-O-B linkage, to exchange its organic group for the halide on the palladium center.[12][15][16]

-

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups couple to form the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[11][12][17]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Dissecting the Reaction Components: Causality Behind Experimental Choices

The success of the coupling hinges on the judicious selection of each component.

-

Ligands : Ligands are not mere spectators; they are crucial for catalyst performance. Their primary roles are to stabilize the palladium center, prevent its precipitation as inactive palladium black, and critically, to modulate its electronic and steric properties to facilitate the catalytic cycle.[20][21]

-

Triphenylphosphine (PPh₃) : A standard, reliable ligand for many couplings.

-

Bulky, Electron-Rich Phosphines : For less reactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates, ligands like XPhos, SPhos, or Tri-tert-butylphosphine (P(t-Bu)₃) are superior.[20][22] Their strong σ-donating character increases electron density on the palladium, accelerating the rate-limiting oxidative addition, while their steric bulk promotes the final reductive elimination step.[21]

-

-

Base : The base is essential for activating the boronic ester.[13] Inorganic bases are most common.

-

Potassium Carbonate (K₂CO₃) : A common and effective choice.

-

Potassium Phosphate (K₃PO₄) : Often provides superior results, especially for boronic esters and sterically demanding substrates, due to its higher basicity in organic solvents.[23][24]

-

Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can be effective when others fail, albeit at a higher cost.[20]

-

-

Solvent : The solvent system must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

-

Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[1]

-

Co-solvent : A small amount of water is often added to help dissolve the inorganic base and promote the formation of the reactive boronate "ate" complex.[1][25] However, completely anhydrous conditions can also be successful, particularly with certain bases like potassium trimethylsilanolate (TMSOK), which can accelerate the reaction and minimize protodeboronation.[1][15]

-

Experimental Protocol: A Validated Step-by-Step Guide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde with a generic aryl bromide.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde | 232.06 | 1.2 | 1.2 | 278 mg |

| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | (as calculated) |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |

| XPhos | 476.62 | 0.04 | 0.04 | 19.1 mg |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 2.0 | 425 mg |

| 1,4-Dioxane, anhydrous | - | - | - | 8.0 mL |

| Water, degassed | - | - | - | 2.0 mL |

Equipment

-

100 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Syringes and needles for solvent transfer

Reaction Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling.

Step-by-Step Procedure

-

Preparation : To a dry 100 mL Schlenk flask containing a magnetic stir bar, add 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (278 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment. This step is critical to prevent oxidation and deactivation of the catalyst.

-

Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the flask. Stir the resulting suspension for 5 minutes.

-

Catalyst Addition : Briefly remove the septum and quickly add the Palladium(II) Acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) to the flask. Immediately reseal and purge with inert gas for another 2 minutes.

-

Heating and Monitoring : Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously. The reaction progress can be monitored by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction : Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl aldehyde product.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Ineffective base or solvent system.4. Poor quality of starting materials. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of all solvents by sparging with N₂/Ar for 20-30 mins.3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent (e.g., Toluene, DMF).4. Verify the purity of the aryl halide and boronic ester. |

| Protodeboronation | 1. Presence of excess water or protic impurities.2. Reaction temperature too high or reaction time too long.3. Base is too weak to promote transmetalation effectively. | 1. Use rigorously dried, anhydrous solvents and reagents. Consider a fully anhydrous protocol.[1][15]2. Lower the reaction temperature and monitor carefully to avoid over-running the reaction.3. Use a stronger base like K₃PO₄ or CsF to accelerate the desired coupling pathway. |

| Homo-coupling of Boronic Ester | 1. Presence of oxygen in the reaction flask.2. Catalyst decomposition leading to Pd black. | 1. Improve the inert atmosphere technique; ensure a positive pressure of N₂/Ar throughout.2. Use a higher ligand-to-palladium ratio or switch to a more robust ligand system to better stabilize the catalyst. |

| Difficult Purification | 1. Formation of closely-eluting byproducts.2. Residual palladium in the final product. | 1. Optimize reaction conditions (temperature, time) to minimize side reactions.2. After aqueous work-up, consider washing the organic solution with a palladium scavenger (e.g., a solution of sodium N,N-diethyldithiocarbamate) or filtering it through a pad of celite and activated carbon. |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

-

PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

ChemistryViews. (2018, November 06). Base-Free Suzuki-Miyaura Coupling. [Link]

-

Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]

-

ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

-

Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

-

SciSpace. (2017, June 14). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. 3-pyridylboronic acid. [Link]

-

The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

-

ResearchGate. (2025, August 08). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]

-

MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

-

PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. guidechem.com [guidechem.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistryviews.org [chemistryviews.org]

- 15. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 20. fiveable.me [fiveable.me]

- 21. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. uwindsor.ca [uwindsor.ca]

- 24. researchgate.net [researchgate.net]

- 25. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Olefination of Boronate-Functionalized Aldehydes

This Application Note and Protocol Guide is designed for researchers utilizing 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (typically the pinacol ester, Bpin ) in Wittig olefinations.

The primary challenge in this transformation is preserving the Lewis-acidic boronate ester while generating a highly reactive phosphonium ylide. Standard Wittig conditions (e.g., n-BuLi) can lead to nucleophilic attack on the boron atom, forming an inert "ate" complex or causing deboronation. This guide prioritizes sterically hindered bases and Horner-Wadsworth-Emmons (HWE) variations to ensure chemoselectivity.

Part 1: Strategic Overview & Chemical Compatibility

The Substrate Challenge

The substrate, 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde , contains two electrophilic sites:

-

The Carbonyl Carbon: The desired site of nucleophilic attack by the phosphorus ylide.

-

The Boron Atom: A vacant p-orbital makes it susceptible to attack by strong nucleophiles (hard bases like n-BuLi), leading to the formation of a boronate "ate" complex (tetrahedral boron).

Impact of "Ate" Complex Formation:

-

Reversibility: If the base attacks the boron, the reaction stalls. While sometimes reversible upon aqueous workup, it consumes the stoichiometric base required for ylide generation.

-

Deboronation: Under oxidative or strongly basic conditions, the C-B bond can cleave, destroying the handle required for downstream Suzuki-Miyaura couplings.

Selection of Olefination Method

| Method | Reagent Type | Base Recommendation | Selectivity | Compatibility Rating |

| Classic Wittig | Phosphonium Salt | KOtBu or NaH | Z-selective (non-stabilized)E-selective (stabilized) | ⭐⭐⭐ (High if base is bulky) |

| HWE Reaction | Phosphonate Ester | NaH or LiHMDS | High E-selectivity | ⭐⭐⭐⭐ (Preferred) |

| Still-Gennari | Trifluoroethyl Phosphonate | KHMDS | High Z-selectivity | ⭐⭐⭐⭐ (Excellent) |

Part 2: Detailed Experimental Protocols

Protocol A: The "Safe" Wittig Reaction (KOtBu Method)

Best for: Generating styrenes or stilbenes where E/Z mixtures are acceptable or thermodynamic equilibration is possible.

Mechanism: The use of Potassium tert-butoxide (KOtBu) is critical. Its steric bulk minimizes direct attack on the boron center compared to n-butyllithium, while its basicity is sufficient to deprotonate benzyl or alkyl phosphonium salts.

Materials

-

Aldehyde: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv).

-

Phosphonium Salt: Alkyl-PPh3+ Br- (1.2 equiv).

-

Base: KOtBu (1.3 equiv) [Sublimed grade preferred].

-

Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure

-

Ylide Formation (The "Instant" Ylide):

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Add the Phosphonium Salt (1.2 equiv) and suspend in anhydrous THF.

-

Cool the suspension to 0 °C .

-

Add KOtBu (1.3 equiv) in one portion. The solution should turn bright yellow/orange (characteristic of the ylide).

-

Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition:

-

Dissolve the Boronate Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at 0 °C .

-

Note: Do not add the ylide to the aldehyde; inverse addition ensures the base is consumed by the phosphonium salt before seeing the boron.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2–4 hours .

-

QC Check: Monitor by TLC.

-

Stain: Use Curcumin/Oxalic Acid stain (turns red/brown) to visualize boron species, or UV (254 nm).

-

Warning: Do not use KMnO4 (oxidizes boron).

-

-

-

Workup (Non-Oxidative):

-

Quench with saturated aqueous NH4Cl (mildly acidic/neutral). Avoid NaOH.

-

Extract with Et2O or EtOAc (x3).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

-

-

Purification:

-

Flash Chromatography (SiO2).

-

Tip: If the boronate is sensitive (streaking on TLC), add 1% Et3N to the eluent to neutralize silica acidity.

-

Protocol B: Horner-Wadsworth-Emmons (HWE) for E-Alkenes

Best for: Synthesizing α,β-unsaturated esters/ketones with high E-selectivity. This is the industry standard for drug intermediates.

Materials

-

Aldehyde: 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (1.0 equiv).

-

Phosphonate: Triethyl phosphonoacetate (1.2 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv).

-

Solvent: Anhydrous THF or DME at 0 °C.

Step-by-Step Procedure

-

Deprotonation:

-

Suspend NaH (washed with pentane to remove oil if strict stoichiometry is needed) in THF at 0 °C .

-

Add the Phosphonate dropwise.[1] Evolution of H2 gas will occur.

-

Stir for 20 mins until the solution is clear (formation of the sodiophosphonate).

-

-

Coupling:

-

Add the Boronate Aldehyde solution dropwise at 0 °C .

-

Why? The phosphonate anion is nucleophilic but less basic than a Wittig ylide, significantly reducing the risk of boron coordination.

-

-

Completion:

-

Warm to RT and stir for 1–2 hours.

-

HWE reactions with electron-deficient phosphonates are typically faster than standard Wittig reactions.

-

-

Workup:

Part 3: Troubleshooting & Validation Logic

Self-Validating the Protocol

To ensure the reaction worked without damaging the boronate, use this checklist:

| Checkpoint | Observation | Interpretation |

| 1H NMR (Crude) | Doublet at ~1.3 ppm (12H) | Bpin Intact. If methyls split or shift significantly, hydrolysis occurred. |

| 1H NMR (Alkene) | Coupling Constant (J) | J = 15–16 Hz confirms E-isomer . J = 8–12 Hz confirms Z-isomer . |

| 11B NMR | Signal at ~30 ppm | Tricoordinate Boron (Correct). A shift to ~5–10 ppm indicates a tetrahedral "ate" complex (reaction stalled). |

Common Failure Modes

-

Issue: Low Yield / Recovery of Starting Aldehyde.

-

Cause:n-BuLi was used, forming a stable Boron-ate complex that quenched back to starting material upon workup.

-

Fix: Switch to KOtBu or NaH .

-

-

Issue: Protodeboronation (Loss of Boron).

-

Cause: Workup was too basic (NaOH) or oxidative.

-

Fix: Use NH4Cl quench and ensure solvents are peroxide-free.

-

Part 4: Reaction Pathway Visualization

Caption: Decision tree for selecting the optimal olefination pathway to preserve the boronate ester.

References

-

Vertex AI Search. (2025). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. 5[6][7]

-

Organic Chemistry Portal. (2025). Wittig Reaction - Mechanism and Examples. 8

-

NIH PubMed Central. (2025). Design and synthesis of novel pinacolylboronate containing combretastatin analogues. 9

-

Organic Syntheses. (2025). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. 10

Sources

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: One-Pot Synthesis Methods Involving 3-Formylphenyl Boronate Esters

Introduction: The Strategic Advantage of 3-Formylphenyl Boronate Esters in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular complexity is paramount. 3-Formylphenyl boronate esters and their corresponding boronic acids have emerged as exceptionally versatile building blocks, uniquely poised for exploitation in one-pot synthesis methodologies. This bifunctional reagent, featuring a reactive formyl group and a boronic acid/ester moiety, allows for sequential or concurrent transformations within a single reaction vessel, thereby streamlining synthetic routes to complex molecules. This attribute is of particular significance to researchers in drug discovery and development, where the rapid generation of diverse chemical scaffolds is a critical endeavor.[1]

The boronic ester functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with remarkable functional group tolerance.[2] Simultaneously, the aldehyde group serves as a versatile handle for a myriad of transformations, including imine formation, reductive amination, and participation in various multi-component reactions (MCRs). The strategic combination of these two reactive centers in one molecule opens the door to powerful tandem reactions that significantly reduce the number of synthetic steps, purification procedures, and overall resource consumption.

This technical guide provides detailed application notes and protocols for two major classes of one-pot syntheses involving 3-formylphenyl boronate esters: Tandem Suzuki-Miyaura Coupling-Condensation Reactions and Multi-Component Reactions (MCRs) . The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices to ensure reproducibility and adaptability.

I. One-Pot Tandem Suzuki-Miyaura Coupling and In-Situ Condensation

This methodology leverages the sequential reactivity of the boronic ester and the formyl group. The first step involves a Suzuki-Miyaura cross-coupling to construct a biaryl scaffold, followed by an in-situ condensation reaction of the aldehyde with a suitable nucleophile to generate a more complex heterocyclic system, all without the isolation of intermediates.

Causality Behind Experimental Choices:

The success of this one-pot sequence hinges on the careful selection of catalysts and reaction conditions that are compatible with both transformations.

-

Catalyst System: A palladium catalyst with appropriate ligands (e.g., phosphine-based ligands like XPhos or SPhos) is crucial for the initial Suzuki-Miyaura coupling. The chosen catalyst must remain active for the subsequent condensation or be compatible with the reagents added in the second step.

-

Base Selection: The choice of base is critical. A weaker base, such as potassium carbonate or cesium carbonate, is often employed in the Suzuki-Miyaura step to avoid premature side reactions involving the formyl group. For the subsequent condensation, a change in pH or the addition of a specific catalyst might be necessary.

-

Solvent System: A solvent system that can accommodate both the cross-coupling and the condensation reaction is essential. A mixture of a non-polar solvent like dioxane or toluene with an aqueous phase is common for the Suzuki-Miyaura reaction. The subsequent condensation may require anhydrous conditions or a different solvent, which can sometimes be achieved by azeotropic removal of water or solvent exchange within the same reaction vessel.

Experimental Workflow Diagram:

Caption: Workflow for the one-pot Suzuki-Miyaura coupling and condensation.

Detailed Protocol: One-Pot Synthesis of a Biaryl Imine

This protocol describes the synthesis of a biaryl imine from 3-formylphenylboronic acid, an aryl bromide, and a primary amine in a single pot.

| Parameter | Value | Rationale |

| Reaction Scale | 1.0 mmol | Standard laboratory scale for optimization. |

| Temperature | 80-100 °C | Sufficient for both Suzuki coupling and imine formation. |

| Reaction Time | 12-24 hours | Allows for completion of both sequential reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst. |

Materials:

| Reagent | CAS Number | Quantity | Molar Equiv. |

| 3-Formylphenylboronic acid | 87199-16-4 | 150 mg | 1.0 |

| Aryl Bromide | Varies | Varies | 1.0 |

| Primary Amine | Varies | Varies | 1.1 |

| Pd(PPh₃)₄ | 14221-01-3 | 29 mg | 0.025 |

| K₂CO₃ | 584-08-7 | 276 mg | 2.0 |

| Dioxane | 123-91-1 | 5 mL | - |

| Water | 7732-18-5 | 1 mL | - |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.0 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add Pd(PPh₃)₄ (0.025 equiv) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add dioxane (5 mL) and water (1 mL) via syringe.

-

Suzuki-Miyaura Coupling: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

Condensation Step: Cool the reaction mixture to room temperature. Add the primary amine (1.1 equiv) directly to the flask.

-

Imine Formation: Re-heat the mixture to 80-100 °C and stir for an additional 8-18 hours, monitoring the reaction progress by TLC/LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl imine.

II. Multi-Component Reactions (MCRs) Involving 3-Formylphenylboronic Acid

MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. 3-Formylphenylboronic acid is an excellent substrate for such reactions, with the aldehyde participating in the MCR cascade while the boronic acid moiety is carried through to the final product, available for subsequent functionalization (e.g., a post-MCR Suzuki coupling).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[3] The inclusion of 3-formylphenylboronic acid as the aldehyde component yields a complex scaffold bearing a boronic acid group.

Mechanism of the Ugi Reaction:

The reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement.[3][4]

-

Imine Formation: The amine and the aldehyde (3-formylphenylboronic acid) condense to form an imine.

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate.

-

Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion.

-

Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs, which is irreversible and drives the reaction to completion, yielding the stable α-acylamino amide product.[3][4]

Reaction Mechanism Diagram:

Caption: Simplified mechanism of the Ugi four-component reaction.

Detailed Protocol: One-Pot Ugi Reaction with 3-Formylphenylboronic Acid

This protocol details the synthesis of a complex α-acylamino amide containing a phenylboronic acid moiety.

| Parameter | Value | Rationale |

| Reaction Scale | 0.5 mmol | Suitable for library synthesis and scaffold generation. |

| Temperature | Room Temperature | The Ugi reaction is often exothermic and proceeds readily at ambient temperature. |

| Reaction Time | 24-48 hours | Allows the series of equilibria to proceed to the final irreversible step. |

| Solvent | Methanol | A polar protic solvent that effectively solvates the reactants and intermediates. |

Materials:

| Reagent | CAS Number | Quantity | Molar Equiv. |

| 3-Formylphenylboronic acid | 87199-16-4 | 75 mg | 1.0 |

| Primary Amine | Varies | Varies | 1.0 |

| Carboxylic Acid | Varies | Varies | 1.0 |

| Isocyanide | Varies | Varies | 1.0 |

| Methanol | 67-56-1 | 2 mL | - |

Step-by-Step Methodology:

-

Reactant Dissolution: In a vial equipped with a magnetic stir bar, dissolve the 3-formylphenylboronic acid (1.0 equiv), the primary amine (1.0 equiv), and the carboxylic acid (1.0 equiv) in methanol (2 mL).

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate pre-equilibration and imine formation.

-

Isocyanide Addition: Add the isocyanide (1.0 equiv) to the reaction mixture dropwise. Caution: Isocyanides are often volatile and possess a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: The crude product can often be purified by direct crystallization or by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Conclusion and Future Outlook

The one-pot synthesis methodologies detailed herein, utilizing the dual reactivity of 3-formylphenyl boronate esters, offer a powerful and efficient platform for the construction of complex and diverse molecular architectures. The tandem Suzuki-condensation approach provides a streamlined route to functionalized biaryl heterocycles, while multi-component reactions like the Ugi synthesis enable the rapid assembly of highly functionalized, drug-like scaffolds.

For professionals in drug discovery, these protocols serve as a robust starting point for the generation of compound libraries for high-throughput screening. The boronic acid/ester handle retained in the final products of these one-pot reactions presents a unique opportunity for further late-stage functionalization, allowing for the exploration of a vast chemical space from a common intermediate. Future research in this area will likely focus on the development of novel catalytic systems that expand the scope of compatible reactants and the exploration of other MCRs that can harness the unique properties of 3-formylphenyl boronate esters.

References

-

Ugi reaction. Wikipedia. Retrieved February 12, 2026, from [Link]

- Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.

- Tanaka, Y., Hasui, T., & Suginome, M. (2007). Acid-Free, Aminoborane-Mediated Ugi-Type Reaction Leading to General Utilization of Secondary Amines. Organic Letters, 9, 4407-4410.

- El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.

-

A Novel Protocol for the One-Pot Borylation/Suzuki Reaction Provides Easy Access to Hinge-Binding Groups for Kinase Inhibitors. PMC. Retrieved February 12, 2026, from [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved February 12, 2026, from [Link]

- Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77, 8678-8688.

-

Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Retrieved February 12, 2026, from [Link]

-

One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. PMC. Retrieved February 12, 2026, from [Link]

-

Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. PMC. Retrieved February 12, 2026, from [Link]

-

Ugi Reaction. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC. Retrieved February 12, 2026, from [Link]

Sources

- 1. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Guide: Stability & Storage of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Case ID: BOR-CHO-03 Status: Active Severity: High (Hydrolysis Sensitive) Applicable Compound: 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde (Ethylene glycol boronic ester)

Executive Summary

You are working with the ethylene glycol ester of 3-formylphenylboronic acid. Unlike its pinacol analog, this specific dioxaborolane ring lacks steric bulk (methyl groups), making it kinetically unstable toward hydrolysis. The presence of the electron-withdrawing aldehyde group at the meta position further activates the boron center, accelerating degradation upon exposure to atmospheric moisture.

Immediate Action Required: Store at -20°C under Argon/Nitrogen atmosphere. Do not store in solution unless strictly anhydrous.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the molecular failure mode. Your compound degrades via nucleophilic attack by water at the boron center.

The Structural Vulnerability

-

Lack of Steric Hindrance: The 1,3,2-dioxaborolane ring (derived from ethylene glycol) exposes the boron atom. In contrast, pinacol esters have four methyl groups that shield the boron from incoming nucleophiles.

-

Electronic Activation: The aldehyde (-CHO) group on the benzene ring is an Electron Withdrawing Group (EWG). It pulls electron density away from the aromatic ring and the boron atom, increasing the boron's Lewis acidity (electrophilicity).

-

Thermodynamic Drive: The hydrolysis releases ring strain and forms the thermodynamically stable boronic acid and free ethylene glycol.

Hydrolysis Pathway (Visualization)

The following diagram illustrates the stepwise failure of the ester bond in the presence of humidity.

Figure 1: Mechanism of moisture-induced hydrolysis. The electron-deficient boron is the primary failure point.

Module 2: Storage Protocols

Standard "cool and dry" storage is insufficient for long-term stability of this specific ester. Adhere to the Anhydrous Cold Chain protocol.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Standard Freezer) | Slows the kinetics of hydrolysis and oxidation of the aldehyde. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and blankets the solid. |

| Primary Container | Glass Vial with Septum | Plastic allows moisture diffusion over months. Glass is impermeable. |

| Secondary Container | Desiccator with P₂O₅ | Phosphorus pentoxide (P₂O₅) is a superior desiccant for maintaining near-zero humidity. |

| Solvent Storage | FORBIDDEN | Do not store in solution (e.g., DMSO/DMF) as wet solvents will hydrolyze the ester within hours. |

The "Double-Vial" Technique

For maximum shelf-life (>6 months):

-

Place the compound in a crimp-top or screw-cap vial flushed with Argon.

-

Place this vial inside a larger jar containing a layer of Drierite™ (CaSO₄) or activated molecular sieves.

-

Seal the outer jar with Parafilm and store at -20°C.

Module 3: Troubleshooting & Rescue Operations

If you suspect your compound has degraded, use this workflow to diagnose and, if necessary, resynthesize the ester in situ.

Diagnostic Workflow (QC)

Method: ¹H-NMR (Solvent: CDCl₃ or DMSO-d₆, dried over sieves).

-

Intact Ester Signal: Look for a singlet (4H) around 4.40 ppm representing the ethylene glycol protons (-O-CH₂-CH₂-O-).

-

Degradation Signal: Disappearance of the 4.40 ppm singlet and appearance of a broad singlet (boronic acid -OH) or free ethylene glycol peaks (approx. 3.5 ppm).

Rescue Protocol (Re-esterification)

If the compound has hydrolyzed to the boronic acid, you can regenerate the ester.

Reagents:

-

Degraded material (Boronic acid mixture)[1]

-

Ethylene Glycol (1.05 equivalents)

-

Toluene (Anhydrous)

Procedure:

-

Dissolve: Place the degraded material in a round-bottom flask and dissolve in Toluene (0.1 M concentration).

-

Add Diol: Add 1.05 equivalents of ethylene glycol.

-

Reflux: Attach a Dean-Stark trap filled with toluene and reflux for 2–4 hours. This physically removes the water generated by the condensation, driving the equilibrium back to the ester.

-

Isolate: Cool to room temperature and concentrate in vacuo.

-

Dry: High-vacuum dry for 4 hours to remove trace toluene.

Decision Logic

Figure 2: Quality Control and Rescue Decision Tree.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the pinacol ester instead? A: Yes, and it is highly recommended if your synthetic pathway permits. The pinacol ester (Bpin) is significantly more stable towards hydrolysis due to the steric bulk of the four methyl groups. If you are synthesizing this compound yourself, substituting ethylene glycol with pinacol will solve most storage issues [1].

Q2: I see a white precipitate in my NMR tube. What is it? A: This is likely the boronic anhydride (boroxine) . If the boronic acid forms (via hydrolysis), it can further dehydrate to form a trimeric boroxine ring. This is a sign of extensive degradation and dehydration.

Q3: Can I purify the hydrolyzed material on Silica Gel? A: No. Boronic esters, especially the unhindered ethylene glycol types, interact strongly with the silanols (Si-OH) on silica gel, leading to streaking and further hydrolysis. If purification is needed, use neutral alumina or recrystallization, but the "Rescue Protocol" (re-esterification) is usually cleaner.

Q4: Is the aldehyde group stable? A: The aldehyde is prone to air oxidation to benzoic acid. This is why an inert atmosphere (Argon) is critical—it protects both the boron (from moisture) and the aldehyde (from oxygen).

References

- Boronic Ester Stability: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on the relative stability of glycol vs. pinacol esters).

-

NMR Characterization: Storey, R. (2011). 11B NMR Chemical Shifts. SDSU Chemistry. Link (General reference for Boron shifts).

-

Re-esterification Protocols: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Handling Guide: Thermo Fisher Scientific. (n.d.). Handling and Storage of Boronic Acids and Esters. Link (General handling guidelines for moisture-sensitive boron compounds).

Sources

improving yield of Suzuki coupling with unstable boronate esters

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Unstable Boronate Esters

Topic: Improving Yield of Suzuki Coupling with Unstable Boronate Esters Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Introduction: The Race Against Time

Welcome to the Technical Support Center. If you are here, you are likely facing the "Suzuki Paradox": the boronate esters most valuable for drug discovery (e.g., 2-pyridyl, polyfluorophenyl, heterocyclic derivatives) are often the most unstable.

As a Senior Application Scientist, I frame this challenge not merely as a "reaction failure" but as a kinetic competition . Your reaction is a race between two pathways:

-

The Productive Pathway: Transmetallation of the boronate to the Palladium(II) center.

-

The Decomposition Pathway: Protodeboronation (hydrolysis of the C-B bond) or oxidation.[1]

To improve yield, we must either accelerate transmetallation (better catalysts) or decelerate decomposition (anhydrous conditions, slow-release reagents). This guide provides the troubleshooting logic and protocols to win this race.

Part 1: Troubleshooting & FAQs

Category A: Diagnosing the Failure (Protodeboronation)

Q: My starting material (aryl halide) remains, but the boronate ester has completely disappeared. What happened? A: You are likely observing rapid protodeboronation .[2] Unstable boronate esters, particularly 2-heterocyclic (e.g., 2-pyridyl) and electron-deficient variants, are prone to C-B bond cleavage in the presence of base and water. The boronate converts to the corresponding hydrocarbon (Ar-H) before it can transmetallate.

-

Diagnostic: Check your GC/LC-MS for the mass of the deboronated species (e.g., pyridine instead of pyridine-boronate).

-

The Fix: If Ar-H is the major byproduct, you must switch to anhydrous conditions or a "slow-release" strategy (see Protocol B).

Q: Why does the choice of base matter so much for unstable substrates? A: The base plays a dual role: it activates the boronate for transmetallation (forming the boronate 'ate' complex) but also catalyzes protodeboronation.

-

Hard Bases (OH⁻, CO₃²⁻): Rapidly form the 'ate' complex but require water/protic solvents, accelerating hydrolysis.

-

Fluoride Bases (CsF, KF): Fluoride has a high affinity for boron and can activate the boronate in anhydrous conditions, significantly suppressing protodeboronation [1].

-

Recommendation: For unstable esters, switch from aqueous K₂CO₃ to anhydrous CsF or K₃PO₄ in dry dioxane or THF.

Category B: Catalyst & Ligand Selection

Q: Can I just use more catalyst to improve the yield? A: Increasing loading of a standard catalyst (e.g., Pd(PPh₃)₄) rarely helps if the decomposition is faster than the catalytic turnover. You need a faster catalyst , not just more of a slow one.

-

The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or NHC ligands. These ligands facilitate rapid oxidative addition and, crucially, accelerate the transmetallation step [2].

-

Precatalysts: Use pre-formed Pd(II) precatalysts (e.g., XPhos Pd G3/G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ. This eliminates the induction period, allowing the reaction to start immediately before the boronate decomposes.

Q: I’ve heard Copper (Cu) additives can help. How does that work? A: Copper(I) salts (e.g., Cu(OAc)₂, CuI) can mediate the "Cu-effect," where the organic fragment is transferred from Boron to Copper, and then from Copper to Palladium. This "double transmetallation" can be faster than direct B-to-Pd transfer for sterically hindered or heteroaryl substrates [3].

-

Warning: Copper can also catalyze protodeboronation in the presence of certain ligands.[3] Use this as a secondary optimization strategy if standard high-activity Pd catalysts fail.

Part 2: Advanced Experimental Protocols

Protocol A: High-Activity Anhydrous Fluoride Coupling

Best for: Moderately unstable boronates (e.g., polyfluorophenyl, 2-furyl) that decompose in aqueous base.

Reagents:

-

Boronate Ester (1.5 - 2.0 equiv)

-

Base: CsF (2.0 - 3.0 equiv) [Dried under vacuum at 120°C prior to use]

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Solvent: Anhydrous 1,4-Dioxane or THF

Step-by-Step:

-

Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon/Nitrogen.

-

Solids: Add Aryl Halide (if solid), Boronate Ester, CsF, and XPhos Pd G3 to the vial.

-